molecular formula C7H8N6OS B12917734 5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-53-6

5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one

Katalognummer: B12917734
CAS-Nummer: 77961-53-6
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: MSSWMSWEOZQVOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidine and thiadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with methylating agents under acidic or basic conditions.

    Coupling with Pyrimidine Derivatives: The thiadiazole intermediate is then coupled with a pyrimidine derivative, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions could target the thiadiazole ring or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts and solvents like DMF or DMSO.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Compounds with thiadiazole and pyrimidine rings are often explored as catalysts in organic reactions.

    Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibitors: It could act as an inhibitor for specific enzymes, useful in treating various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Wirkmechanismus

The mechanism of action would depend on the specific application but generally involves interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidine
  • **5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)thiazole

Uniqueness

The presence of both pyrimidine and thiadiazole rings in 5-Amino-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)pyrimidin-4(1H)-one may confer unique properties such as enhanced biological activity or stability compared to similar compounds.

Eigenschaften

CAS-Nummer

77961-53-6

Molekularformel

C7H8N6OS

Molekulargewicht

224.25 g/mol

IUPAC-Name

5-amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N6OS/c1-3-12-13-7(15-3)11-6-9-2-4(8)5(14)10-6/h2H,8H2,1H3,(H2,9,10,11,13,14)

InChI-Schlüssel

MSSWMSWEOZQVOI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)NC2=NC=C(C(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.